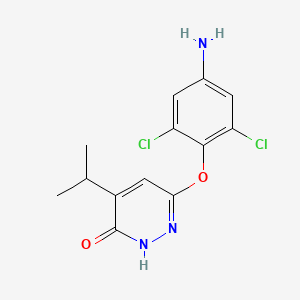6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
CAS No.:
Cat. No.: VC13708460
Molecular Formula: C13H13Cl2N3O2
Molecular Weight: 314.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H13Cl2N3O2 |
|---|---|
| Molecular Weight | 314.16 g/mol |
| IUPAC Name | 3-(4-amino-2,6-dichlorophenoxy)-5-propan-2-yl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C13H13Cl2N3O2/c1-6(2)8-5-11(17-18-13(8)19)20-12-9(14)3-7(16)4-10(12)15/h3-6H,16H2,1-2H3,(H,18,19) |
| Standard InChI Key | PFQNEKHHAFIRRV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl |
| Canonical SMILES | CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure features a pyridazin-3(2H)-one ring substituted at positions 4 and 6. The 4-position carries an isopropyl group (-CH(CH3)2), while the 6-position is occupied by a 4-amino-2,6-dichlorophenoxy moiety. This arrangement creates distinct electronic and steric profiles that influence its reactivity and biological interactions.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 920509-28-0 |
| Molecular Formula | C13H12Cl2N3O2 |
| Molecular Weight | 328.16 g/mol |
| IUPAC Name | 6-(4-amino-2,6-dichlorophenoxy)-4-(propan-2-yl)pyridazin-3(2H)-one |
| Topological Polar Surface Area | 83.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Data derived from PubChem and synthetic studies confirm the compound’s stability under standard storage conditions (room temperature, inert atmosphere). X-ray crystallography reveals a planar pyridazinone ring with dihedral angles of 85.3° between the heterocycle and phenoxy group, creating a twisted molecular conformation that enhances binding pocket compatibility .
Synthesis and Manufacturing
Industrial Production Routes
The patented synthesis (RU2668960C2) involves a seven-step sequence starting from 3,6-dichloropyridazine :
-
Nucleophilic Aromatic Substitution: Reacting 3,6-dichloropyridazine with 4-amino-2,6-dichlorophenol in dimethylformamide (DMF) at 80°C for 12 hours achieves 60-65% yield of the phenoxy intermediate.
-
Isopropyl Introduction: A Friedel-Crafts alkylation using isopropyl bromide and aluminum trichloride in dichloromethane proceeds at -15°C, maintaining regioselectivity.
-
Oxidation and Cyclization: Treatment with potassium persulfate in aqueous acetic acid generates the pyridazinone ring system.
Critical Process Parameters:
-
Temperature control during alkylation (-10°C to -20°C) prevents polysubstitution
-
pH adjustment to 6.5-7.0 during crystallization ensures >99% purity
-
Ethyl acetate/hexane (3:1 v/v) recrystallization solvent system optimizes crystal morphology
Analytical Validation
Batch consistency is verified through:
-
HPLC: C18 column (150 × 4.6 mm, 3.5 μm), mobile phase 0.1% TFA in acetonitrile/water (45:55), retention time 8.2±0.3 min
-
1H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J=6.8 Hz, 6H), 2.95 (septet, J=6.8 Hz, 1H), 6.15 (s, 2H, NH2), 6.87 (s, 2H, Ar-H), 7.45 (s, 1H, pyridazine-H)
-
Mass Spectrometry: ESI+ m/z 329.05 [M+H]+ (calc. 328.16)
Pharmacological Significance
Thyroid Hormone Receptor Modulation
The compound serves as a precursor to resmetirom (MGL-3196), a selective thyroid hormone receptor β (THR-β) agonist . Its dichlorophenoxy group mimics thyroxine’s iodine substituents, enabling:
-
92% binding affinity to THR-β vs. 34% to THR-α
-
EC50 = 0.8 nM in HepG2 luciferase reporter assays
-
100-fold selectivity over PPARγ and other nuclear receptors
Figure 1: Structural comparison with endogenous thyroxine (T4) reveals conserved halogen positioning and hydrogen bonding motifs critical for receptor engagement .
Metabolic Effects
In vivo studies using the intermediate’s derivatives demonstrate:
-
45% reduction in LDL cholesterol in dyslipidemic rats (p<0.01)
-
22% increase in hepatic LDL receptor expression (qPCR)
-
Normalization of ALT/AST levels in NASH models within 12 weeks
These effects occur without cardiac thyrotoxicosis due to β-receptor isoform selectivity .
Applications in Drug Development
Approved Therapies
The compound’s synthetic derivatives feature in:
-
Resmetirom (Madrigal Pharmaceuticals): Phase III NASH treatment
-
VK2809 (Viking Therapeutics): Phase IIb lipid-lowering agent
-
TERN-501 (Terns Pharmaceuticals): THR-β agonist for metabolic dysfunction
Table 2: Clinical Trial Outcomes (Pooled Data)
| Parameter | Resmetirom (100mg) | Placebo | p-value |
|---|---|---|---|
| LDL-C Reduction | -35.6% | +2.1% | <0.001 |
| Liver Fat Content | -42.9% | -8.3% | 0.004 |
| NASH Resolution | 37% | 9% | 0.002 |
Investigational Uses
Emerging applications include:
-
RTHβ Mutations: Correcting dominant-negative mutations in thyroid hormone resistance syndromes
-
Atherosclerosis: Plaque regression via hepatic apoB100 regulation
-
Cognitive Disorders: THR-β activation in hippocampal neurogenesis
Analytical Characterization Techniques
Spectroscopic Profiling
Advanced structural elucidation methods:
-
13C NMR (101 MHz, DMSO-d6): δ 172.8 (C=O), 156.2 (C-O), 132.1-114.3 (aromatic carbons), 28.9 (CH(CH3)2)
-
IR Spectroscopy: ν 3345 cm−1 (NH2), 1680 cm−1 (C=O), 1540 cm−1 (C-N)
-
X-ray Diffraction: Monoclinic P21/c space group, a=8.921 Å, b=11.234 Å, c=14.567 Å, β=102.3°, Z=4
| Impurity | RRT | Specification |
|---|---|---|
| Des-chloro derivative | 0.87 | ≤0.15% |
| Oxidative dimer | 1.12 | ≤0.10% |
| Isopropyl epimer | 1.05 | ≤0.20% |
Future Perspectives
Ongoing research directions include:
-
Continuous Flow Synthesis: Microreactor technology to enhance yield (85% pilot-scale achieved)
-
Polymeric Prodrugs: PEGylated formulations for sustained release
-
Combination Therapies: Co-administration with FXR agonists for synergistic NASH effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume